molecular formula C11H12Cl2O3 B13665664 Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate CAS No. 62547-78-8

Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate

Cat. No.: B13665664
CAS No.: 62547-78-8
M. Wt: 263.11 g/mol
InChI Key: NMTHFFXNQKDPSN-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate is a halogenated organic compound characterized by a phenyl ring substituted with chlorine atoms at the 3- and 4-positions, a hydroxyl group at the β-carbon, and an ethyl ester moiety. Its molecular formula is C₁₁H₁₀Cl₂O₃, and it serves as a critical intermediate in pharmaceutical and agrochemical synthesis. The compound’s bioactivity and reactivity are heavily influenced by the electron-withdrawing effects of the dichlorophenyl group and the hydrogen-bonding capacity of the hydroxyl group .

Properties

CAS No.

62547-78-8

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12Cl2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3

InChI Key

NMTHFFXNQKDPSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate typically involves the reaction of 3,4-dichlorophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substitution Patterns on the Phenyl Ring

Variations in chlorine substitution positions significantly alter chemical and biological properties:

Compound Name Chlorine Substitution Molecular Weight (g/mol) Key Differences in Reactivity/Bioactivity
Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate 2,3-dichloro 259.09 Higher electrophilicity due to ortho-substitution; used in pesticide synthesis
Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate 3,5-dichloro 259.09 Symmetrical substitution enhances binding to hydrophobic enzyme pockets; agrochemical applications
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-dichloro 259.09 Steric hindrance reduces nucleophilic substitution rates; antioxidant activity reported

Key Insight : The 3,4-dichloro substitution in the target compound balances electronic effects and steric accessibility, making it versatile in medicinal chemistry for receptor-targeted applications .

Halogen Substitution (Cl vs. F, Br)

Replacing chlorine with other halogens modifies lipophilicity and metabolic stability:

Compound Name Halogen Substitution Molecular Weight (g/mol) Unique Properties
Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate 3,4-difluoro 214.17 Enhanced metabolic stability due to C-F bonds; antiviral applications
Ethyl 3-(3-bromo-4-chlorophenyl)-3-hydroxypropanoate 3-bromo,4-chloro 303.52 Higher molecular weight increases lipophilicity; potential CNS drug candidate

Key Insight : Chlorine’s balance of electronegativity and size makes it preferable for optimizing bioactivity compared to bulkier bromine or smaller fluorine .

Functional Group Modifications

The hydroxyl group’s oxidation state and ester chain length critically influence reactivity:

Compound Name Functional Group Molecular Weight (g/mol) Applications
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate Oxo (keto) 257.08 Intermediate in oxidation reactions; less bioactive due to lack of hydroxyl
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate Butanoate chain 273.14 Extended chain increases membrane permeability; antifungal activity
Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate Amino 272.12 Enhanced solubility and hydrogen bonding; antimicrobial applications

Key Insight : The hydroxyl group in the target compound provides hydrogen-bonding capacity crucial for enzyme inhibition, while the ethyl ester ensures stability during synthesis .

Non-Halogenated Analogs

Removing halogens simplifies the structure but reduces bioactivity:

Compound Name Substituent Molecular Weight (g/mol) Bioactivity
Ethyl 3-hydroxy-3-phenylpropanoate Phenyl (no halogens) 194.19 Weak enzyme modulation; used as a chiral building block
Ethyl 3-(4-methylphenyl)-3-hydroxypropanoate Methyl 208.25 Lower electronegativity reduces receptor affinity

Key Insight : Halogenation is critical for enhancing target specificity and potency in drug design .

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